What is the chemical structure of 4-bromo-2-fluorophenyl cyclohexyl ketone
What is the chemical structure of 4-bromo-2-fluorophenyl cyclohexyl ketone
An In-Depth Technical Guide to 4-bromo-2-fluorophenyl cyclohexyl ketone: Synthesis, Characterization, and Applications
Authored by: A Senior Application Scientist
Introduction
In the landscape of modern drug discovery and materials science, halogenated organic compounds hold a position of significant importance. The strategic incorporation of halogen atoms, such as fluorine and bromine, into molecular scaffolds can profoundly influence their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2][3] This guide provides a comprehensive technical overview of 4-bromo-2-fluorophenyl cyclohexyl ketone, a compound of interest for researchers and professionals in these fields. While this molecule is commercially available, this document aims to provide a deeper understanding of its synthesis, characterization, and potential applications, thereby enabling its more effective utilization in research and development.
Chemical Structure and Physicochemical Properties
4-bromo-2-fluorophenyl cyclohexyl ketone, with the CAS number 684271-18-9, is an aromatic ketone characterized by a phenyl ring substituted with a bromine and a fluorine atom, and a cyclohexyl ketone moiety.[4][5] The presence of both a bromine and a fluorine atom on the phenyl ring, ortho and para to the ketone linkage respectively, creates a unique electronic and steric environment that can be exploited in various chemical transformations and biological interactions.
The chemical structure is as follows:
Table 1: Physicochemical Properties of 4-bromo-2-fluorophenyl cyclohexyl ketone
| Property | Value | Source |
| CAS Number | 684271-18-9 | [4][5] |
| Molecular Formula | C₁₃H₁₄BrFO | [4] |
| Molecular Weight | 285.16 g/mol | [5] |
| IUPAC Name | (4-bromo-2-fluorophenyl)(cyclohexyl)methanone | N/A |
| InChI Key | QSWUMAHHKQNSGY-UHFFFAOYSA-N | [4] |
| Purity | Typically ≥97% | [4] |
Proposed Synthesis: Friedel-Crafts Acylation
A plausible and efficient method for the synthesis of 4-bromo-2-fluorophenyl cyclohexyl ketone is the Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst.[6][7][8] In this proposed synthesis, 1-bromo-3-fluorobenzene is acylated with cyclohexanecarbonyl chloride using aluminum chloride (AlCl₃) as the catalyst.
The fluorine atom is an ortho, para-director, while the bromine atom is also an ortho, para-director. However, due to steric hindrance from the bromine atom, the acylation is expected to occur predominantly at the position para to the fluorine and ortho to the bromine.
Experimental Protocol
Materials:
-
1-bromo-3-fluorobenzene
-
Cyclohexanecarbonyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Addition funnel
-
Magnetic stirrer
-
Ice bath
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane (DCM).
-
Cool the flask in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃) with stirring.
-
In a separate flask, dissolve 1-bromo-3-fluorobenzene and cyclohexanecarbonyl chloride in anhydrous DCM.
-
Transfer the solution of the reactants to an addition funnel and add it dropwise to the stirred AlCl₃ suspension in DCM, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1 M HCl.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Synthesis Workflow Diagram
Caption: Proposed synthesis workflow for 4-bromo-2-fluorophenyl cyclohexyl ketone.
Spectroscopic Characterization (Predicted)
The structure of the synthesized 4-bromo-2-fluorophenyl cyclohexyl ketone can be confirmed using various spectroscopic techniques. The following are the predicted key spectral features based on the compound's structure.
¹H NMR Spectroscopy
-
Aromatic Protons: The three protons on the phenyl ring will appear as multiplets in the aromatic region (δ 7.0-8.0 ppm). The coupling patterns will be influenced by both the fluorine and bromine substituents.
-
Cyclohexyl Protons: The protons of the cyclohexyl group will appear as a series of multiplets in the aliphatic region (δ 1.2-3.0 ppm). The proton alpha to the carbonyl group will be the most downfield-shifted.
¹³C NMR Spectroscopy
-
Carbonyl Carbon: A characteristic peak for the ketone carbonyl carbon is expected in the downfield region of the spectrum (δ 190-215 ppm).[9]
-
Aromatic Carbons: The six carbons of the phenyl ring will show distinct signals in the aromatic region (δ 110-165 ppm). The carbon atoms attached to the fluorine and bromine will exhibit characteristic coupling (C-F) and electronic effects.
-
Cyclohexyl Carbons: The carbons of the cyclohexyl ring will appear in the aliphatic region (δ 25-50 ppm).
Infrared (IR) Spectroscopy
-
C=O Stretch: A strong, sharp absorption band characteristic of a ketone carbonyl group is expected in the range of 1680-1700 cm⁻¹.[10][11]
-
Aromatic C-H Stretch: Peaks in the region of 3000-3100 cm⁻¹.
-
Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.
-
C-F Stretch: A strong absorption band in the region of 1200-1300 cm⁻¹.
-
C-Br Stretch: An absorption band in the lower frequency region (500-600 cm⁻¹).
Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of the presence of a bromine atom. Fragmentation patterns would likely involve cleavage at the carbonyl group.
Table 2: Predicted Spectroscopic Data for 4-bromo-2-fluorophenyl cyclohexyl ketone
| Technique | Predicted Key Signals/Bands |
| ¹H NMR | Aromatic protons (multiplets, δ 7.0-8.0 ppm), Cyclohexyl protons (multiplets, δ 1.2-3.0 ppm) |
| ¹³C NMR | C=O (δ 190-215 ppm), Aromatic carbons (δ 110-165 ppm), Cyclohexyl carbons (δ 25-50 ppm) |
| IR (cm⁻¹) | ~1690 (C=O stretch), ~3050 (Aromatic C-H stretch), ~2950 (Aliphatic C-H stretch), ~1250 (C-F stretch) |
| MS (m/z) | Molecular ion peaks corresponding to the isotopic pattern of bromine. |
Analytical Workflow Diagram
Caption: Analytical workflow for the structural confirmation of the synthesized product.
Potential Applications in Research and Development
Halogenated phenyl ketones are valuable scaffolds in medicinal chemistry and materials science. The presence of fluorine and bromine atoms in 4-bromo-2-fluorophenyl cyclohexyl ketone offers several avenues for its application.
Medicinal Chemistry
-
Enzyme Inhibition: Fluorinated ketones are known to act as inhibitors of various enzymes, particularly proteases, by forming stable hemiacetal or hemiketal adducts with active site residues.[5][12] The electrophilicity of the carbonyl carbon in 4-bromo-2-fluorophenyl cyclohexyl ketone is enhanced by the electron-withdrawing fluorine atom, making it a potential candidate for screening against various enzymatic targets.
-
Building Block for Bioactive Molecules: The bromine atom provides a reactive handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the synthesis of more complex molecules with potential biological activity.[13]
Materials Science
The unique electronic properties conferred by the halogen substituents can be of interest in the development of novel organic materials with specific optical or electronic properties.
Safety and Handling
As with any halogenated organic compound, 4-bromo-2-fluorophenyl cyclohexyl ketone should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this compound is not publicly detailed, the SDS for similar compounds like (4-bromo-2-fluorophenyl)(cyclopropyl)methanone provides general guidance.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-resistant gloves, and safety goggles.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
In case of exposure, follow standard first-aid procedures and seek medical attention.
Conclusion
References
-
Oregon State University. (2020, February 7). Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
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Di Micco, S., et al. (2020). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Molecules, 25(17), 4031. Retrieved from [Link]
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Di Micco, S., et al. (2020). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Molecules, 25(17), 4031. Retrieved from [Link]
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Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. Retrieved from [Link]
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SynArchive. Friedel-Crafts Acylation. Retrieved from [Link]
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NextSDS. 4-BROMO-2-FLUOROPHENYL CYCLOPENTYL KETONE — Chemical Substance Information. Retrieved from [Link]
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Panjab University, Chandigarh. Understanding the Mysteries of Fluorination in Medicinal Chemistry. Retrieved from [Link]
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Organic Chemistry. (2016, December 29). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]
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Jasperse, C. Short Summary of 1H-NMR Interpretation. Retrieved from [Link]
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Chemistry LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
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